N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-18(14(10-21-24)12-6-4-7-12)19(25)23-20-22-15(11-27-20)17-9-13-5-2-3-8-16(13)26-17/h2-3,5,8-12H,4,6-7H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXDHAJGWFZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the pyrazole derivative. Key steps include:
Formation of Benzofuran Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Synthesis of Thiazole Intermediate: This involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzofuran and thiazole intermediates are coupled with a pyrazole derivative under specific conditions, often involving catalysts and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Explored for its pharmacokinetic properties and potential therapeutic uses.
Industrial Applications: Potential use in the development of new drugs and chemical probes for biological research.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors to modulate their signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can be compared with other compounds that have similar structural features, such as:
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have various biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit diverse pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
